![molecular formula C13H18N4O3 B5798504 4-ethyl-N-(3-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B5798504.png)
4-ethyl-N-(3-nitrophenyl)-1-piperazinecarboxamide
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Overview
Description
4-ethyl-N-(3-nitrophenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is a white to off-white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anti-tubercular Agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide” could potentially be used in the development of new anti-tubercular agents.
Drug Development
The compound could be used in the development of new drugs. Its structure and properties could be modified to enhance its effectiveness against specific diseases or conditions .
Biological Research
“4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide” could be used in biological research, particularly in studies related to its interaction with biological systems .
Chemical Synthesis
The compound could be used as a starting material or intermediate in chemical synthesis . Its unique structure could make it useful in the synthesis of a wide range of other compounds.
Chromatography
Given its unique structure, “4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide” could potentially be used in chromatography, a method used to separate mixtures .
Material Science
The compound could potentially be used in material science research, particularly in studies related to its physical and chemical properties .
Mechanism of Action
Target of Action
The compound 4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide belongs to the class of pyrazine derivatives . Pyrazines are important pharmacophores due to their versatility in pharmacological activity . The amides and sulfonamides of pyrazines are useful as therapeutic agents . .
Mode of Action
It is known that the nitrogen atom in the pyrazine ring makes the pyrazine molecule a very important pharmacophore . This suggests that the compound might interact with its targets through the nitrogen atom in its structure.
Biochemical Pathways
Pyrazine derivatives have been reported to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects . This suggests that the compound might affect multiple biochemical pathways related to these effects.
Result of Action
Given the wide range of pharmacological effects of pyrazine derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.
properties
IUPAC Name |
4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-2-15-6-8-16(9-7-15)13(18)14-11-4-3-5-12(10-11)17(19)20/h3-5,10H,2,6-9H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRDEODLSZTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-nitrophenyl)piperazine-1-carboxamide |
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